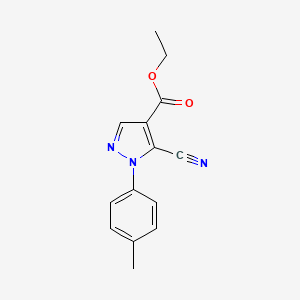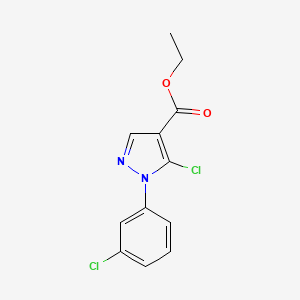
2-Bromo-5-methylnicotinonitrile
Overview
Description
2-Bromo-5-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the pyridine ring.
Mechanism of Action
Target of Action
It is known to be a precursor to nevirapine , a non-nucleosidic reverse transcriptase inhibitor used in the treatment of HIV-infected patients . Therefore, it can be inferred that the compound may indirectly affect the action of reverse transcriptase.
Mode of Action
As a precursor to Nevirapine, it is likely involved in the synthesis of this drug, which inhibits the action of reverse transcriptase, an enzyme crucial for the replication of HIV .
Biochemical Pathways
Given its role as a precursor to Nevirapine, it may be involved in the biochemical pathways related to the synthesis of this drug and the subsequent inhibition of reverse transcriptase .
Result of Action
As a precursor to Nevirapine, its primary result of action may be the production of this drug, which inhibits the replication of HIV by blocking the action of reverse transcriptase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylnicotinonitrile typically involves the bromination of 5-methylnicotinonitrile. One common method is the reaction of 5-methylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This method involves the use of inexpensive raw materials and telescopes multiple reaction steps into a single continuous process, which enhances efficiency and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines or thiols, and the reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Major Products:
Nucleophilic Substitution: The major products are substituted nicotinonitriles.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Bromo-5-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Comparison with Similar Compounds
- 2-Bromo-4-methylnicotinonitrile
- 2-Chloro-5-methylnicotinonitrile
- 2-Fluoro-5-methylnicotinonitrile
Comparison: 2-Bromo-5-methylnicotinonitrile is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. Compared to its chloro and fluoro analogs, the bromo derivative exhibits different reactivity patterns in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXULGZNPTSIVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501452 | |
| Record name | 2-Bromo-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-18-1 | |
| Record name | 2-Bromo-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



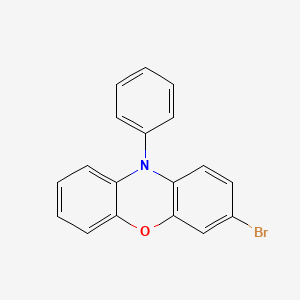
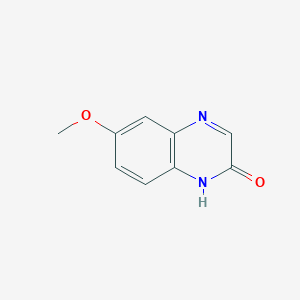
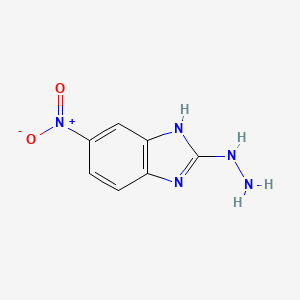
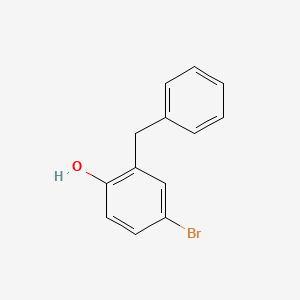
![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
acetic acid](/img/structure/B1601521.png)
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)
